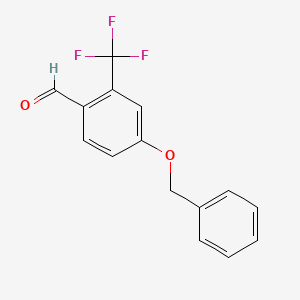

![molecular formula C15H17F6N3S B6327360 N-[(1S,2S)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee) CAS No. 1027476-96-5](/img/structure/B6327360.png)

N-[(1S,2S)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

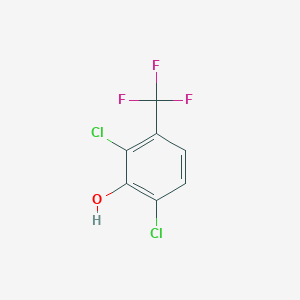

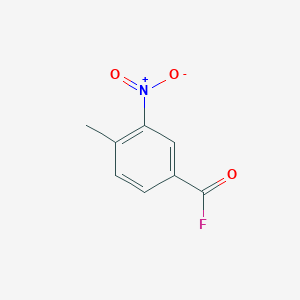

“N-[(1S,2S)-2-Aminocyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea” is a chemical compound with the molecular formula C15H17F6N3S . It is used extensively in promoting organic transformations .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code:1S/C15H17F6N3S/c16-14(17,18)8-5-9(15(19,20)21)7-10(6-8)23-13(25)24-12-4-2-1-3-11(12)22/h5-7,11-12H,1-4,22H2,(H2,23,24,25)/t11-,12-/m0/s1 . This code provides a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound has a molecular weight of 385.4 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 8 . The compound’s exact mass and monoisotopic mass are both 385.10473770 g/mol . It has a rotatable bond count of 2 .科学的研究の応用

Catalyst Development in Organic Chemistry

N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, a derivative closely related to the specified compound, plays a crucial role in catalyst development for organic chemistry. It's known for its ability to activate substrates through double hydrogen bonding, stabilizing partially developing negative charges in transition states. This feature has made it a key player in promoting organic transformations, earning its place as a privileged motif in the design of H-bond organocatalysts. The extensive use of the 3,5-bis(trifluoromethyl)phenyl motif in such catalysts underscores its importance in enhancing reaction efficiency and selectivity (Zhang, Bao, & Xing, 2014).

Organocatalysis by Thioureas

The compound and its derivatives have shown effectiveness as organocatalysts, particularly in hydrogen-bonding catalysis. For instance, N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea has been successfully employed at low loadings to catalyze the oxidation of sulfides, yielding sulfoxides with high yield and selectivity. This demonstrates the compound's potential in facilitating mild and chemoselective reactions, making it a valuable tool in synthetic organic chemistry (Russo & Lattanzi, 2009).

Advancements in Organocatalytic Asymmetric Reactions

Significant advancements have been made in using thiourea derivatives for organocatalytic asymmetric reactions. A specific thiourea derivative was found effective as an organocatalyst for the asymmetric sulfa-Michael reaction, demonstrating good yields and enantioselectivity. This indicates the compound's versatility and efficiency in facilitating asymmetric synthesis, offering potential pathways for the development of novel pharmaceuticals and materials (Kowalczyk, Nowak, & Skarżewski, 2013).

Applications in Crystal Engineering

The structural characteristics of bis-thiourea derivatives, including the compound , have been explored in crystal engineering. These derivatives demonstrate a consistent intramolecular hydrogen bonding pattern, contributing to their potential as building blocks in the design of novel crystalline materials. The robustness of these structures suggests their utility in developing materials with specific optical, electronic, or mechanical properties (Paisner, Zakharov, & Doxsee, 2010).

Safety and Hazards

特性

IUPAC Name |

1-[(1S,2S)-2-aminocyclohexyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F6N3S/c16-14(17,18)8-5-9(15(19,20)21)7-10(6-8)23-13(25)24-12-4-2-1-3-11(12)22/h5-7,11-12H,1-4,22H2,(H2,23,24,25)/t11-,12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZECTQVYSKGNEA-RYUDHWBXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)N)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F6N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6327299.png)

![Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B6327320.png)